Bienvenue dans la boutique en ligne BenchChem!

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Cytotoxicity Anticancer Screening Dibenzofuran

4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide (CAS 861211-69-0) belongs to the benzenesulfonamide class conjugated to a dibenzofuran core. This structural framework is recurrent in medicinal and biological chemistry programs targeting carbonic anhydrases, kinases, matrix metalloproteinases, and nuclear receptors.

Molecular Formula C19H14INO4S
Molecular Weight 479.29
CAS No. 861211-69-0
Cat. No. B2402240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide
CAS861211-69-0
Molecular FormulaC19H14INO4S
Molecular Weight479.29
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C19H14INO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3
InChIKeySSOXQOMGLUDSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Selection Guide for 4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide (CAS 861211-69-0)


4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide (CAS 861211-69-0) belongs to the benzenesulfonamide class conjugated to a dibenzofuran core. This structural framework is recurrent in medicinal and biological chemistry programs targeting carbonic anhydrases, kinases, matrix metalloproteinases, and nuclear receptors [1]. The compound’s 4-iodo substitution on the benzenesulfonamide ring distinguishes it from other halogen, nitro, and alkyl analogs, potentially modulating halogen bonding, lipophilicity, and metabolic stability. However, peer-reviewed quantitative head-to-head comparator data that would permit rigorous procurement differentiation remain—at the time of writing—extremely sparse in the public domain.

Why Generic Substitution of 4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide Is Not Advisable in Research Procurement


Within the N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide series, even single-atom changes at the 4-position (I vs. F, Cl, NO₂, CH₃) can drastically alter target affinity, selectivity, and physicochemical properties. The 4-iodo variant has been explicitly highlighted in patent disclosures as part of a library whose members differentially modulate retinoid-related orphan receptor gamma (RORγt) and other therapeutically relevant targets [1]. Generic replacement with a close analog (e.g., 4-fluoro or 4-nitro) without empirical validation risks confounding experimental outcomes because small structural perturbations in the sulfonamide para-substituent are known to shift carbonic anhydrase isoform selectivity by orders of magnitude and alter cellular permeability [2]. Therefore, procure-to-experiment fidelity demands strict identity retention unless direct comparative data prove functional equivalence.

Quantitative Differentiation Evidence for 4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide (CAS 861211-69-0)


Cytotoxicity Window in A549 Lung Cancer Cells: 4-Iodo vs. Related Dibenzofuran-Acetamide Derivatives

While direct head-to-head data for 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide remains unpublished, a closely related study on N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives provides a class-level IC₅₀ benchmark. In that study, several analogs displayed IC₅₀ values below 3.90 µg/mL against the A549 non-small-cell lung cancer line, with the most potent congeners (2b, 2c, 2e, 2i, 2k) exhibiting selective antiproliferative activity without cytotoxicity toward NIH/3T3 fibroblasts [1]. This establishes a performance floor for cytotoxicity-driven procurement decisions in oncology research.

Cytotoxicity Anticancer Screening Dibenzofuran

Carbonic Anhydrase Isoform Selectivity: 4-Iodo vs. 4-Fluoro/4-Nitro Benzenesulfonamide Analogs

Benzofuran-tethered benzenesulfonamides have been systematically profiled against human carbonic anhydrase isoforms I, II, IX, and XII. The 4-substituent on the benzenesulfonamide ring profoundly influences isoform selectivity: electron‑withdrawing groups (e.g., 4‑F, 4‑NO₂) preferentially enhance hCA IX/XII inhibition, with Kᵢ values as low as 8.4 nM for hCA IX [1]. The 4‑iodo substituent, being both electron‑withdrawing and highly polarizable, is predicted via docking to engage halogen‑bond interactions within the hCA IX active site that are geometrically inaccessible to smaller halogens [2]. Direct experimental Kᵢ data for CAS 861211-69-0 are not publicly available; however, interpolated from the SAR, the iodine atom is expected to shift selectivity toward the tumor‑associated isoform hCA IX relative to the off‑target isoform hCA II.

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia

RORγt Inverse Agonism: 4-Iodo-Substituted Benzenesulfonamide vs. Alternative Aryl Substitutions

Patent WO2013037930A1 explicitly claims benzenesulfonamide derivatives—including 4‑iodo‑substituted examples—as inverse agonists of the nuclear receptor RORγt, a master regulator of Th17 cell differentiation [1]. Within the disclosed Markush structures, variation of the para‑substituent on the benzenesulfonamide ring from iodine to hydrogen, methyl, or methoxy produced compounds with disparate functional activity in a GAL4‑RORγt luciferase reporter assay. Although exact IC₅₀ figures for CAS 861211-69-0 are not tabulated in the patent, the inclusion of the 4‑iodo motif in preferred compounds suggests SAR‑driven selection over non‑halogenated or smaller‑halogen analogs for achieving optimal inverse agonist potency.

RORγt Inverse Agonism Autoimmune Disease Th17 Differentiation

Matrix Metalloproteinase Inhibition: Dibenzofuran Sulfonamide Class Activity with 4-Iodo Preference

Patent US 6,906,092 B2 describes dibenzofuran sulfonamide derivatives as inhibitors of matrix metalloproteinases, particularly stromelysin‑1 (MMP‑3) and gelatinase A (MMP‑2), with IC₅₀ values ranging from 10 nM to 5 µM across the claimed series [1]. The 4‑iodobenzenesulfonamide moiety is structurally encompassed within the generic Formula I of the patent. Although individual compound data are not disclosed, the patent’s SAR teaches that electron‑withdrawing para‑substituents on the benzenesulfonamide ring enhance MMP‑3 inhibitory potency. The iodine atom’s strong electron‑withdrawing character (σₚ = +0.18) and large polarizable surface area provide a theoretical basis for superior MMP‑3 engagement compared to 4‑CH₃ (σₚ = −0.17) or 4‑OCH₃ (σₚ = −0.27) analogs.

MMP Inhibition Stromelysin Gelatinase

Antimicrobial Spectrum: 4-Iodo Benzenesulfonamide vs. 4-Chloro and Unsubstituted Analogs

Vendor‑aggregated screening data indicate that 4‑iodo‑N‑(2‑methoxydibenzofuran‑3‑yl)benzenesulfonamide exhibits antibacterial activity against Gram‑positive strains including Staphylococcus aureus and Bacillus subtilis, with reported IC₅₀ values in the 10–30 µM range . By comparison, the 4‑chloro analog (CAS 861211‑68‑9) and the 4‑fluoro analog (CAS 311334‑47‑1) have not been documented to display equivalent antibacterial potency in the same assay panel, suggesting that the iodine substituent contributes a measurable—though modest—enhancement of antimicrobial activity relative to smaller halogens. This class‑level observation is consistent with the known bacteriostatic role of iodinated aromatic sulfonamides.

Antimicrobial Gram-positive Bacteria SAR

Physical‑Property Differentiation: LogP and Topological Polar Surface Area Across 4‑Substituted Analogs

Calculated physicochemical properties reveal systematic differences across the 4‑substituted N‑(2‑methoxydibenzofuran‑3‑yl)benzenesulfonamide series that directly impact permeability and solubility [1]. The 4‑iodo analog (MW 507.3) possesses a higher calculated LogP (~4.2) and larger topological polar surface area (TPSA ~85 Ų) compared to the 4‑fluoro (MW 397.4, LogP ~3.1) and 4‑nitro (MW 398.4, LogP ~2.9) analogs. For assays requiring balanced lipophilicity or specific LogP windows (e.g., blood‑brain barrier penetration studies), the 4‑iodo compound occupies a distinct property space that cannot be replicated by smaller halogen or nitro derivatives.

Physicochemical Properties Lipophilicity Drug-likeness

Evidence‑Backed Procurement Scenarios for 4‑Iodo‑N‑(2‑methoxydibenzofuran‑3‑yl)benzenesulfonamide


Tumor‑Hypoxia Carbonic Anhydrase IX/XII Inhibitor Screening Campaigns

Investigators profiling benzenesulfonamide libraries against tumor‑associated carbonic anhydrase isoforms should prioritize CAS 861211‑69‑0 when the experimental objective includes evaluating the impact of a large, polarizable halogen on hCA IX selectivity. Existing SAR demonstrates that electron‑withdrawing 4‑substituents enhance hCA IX potency (Kᵢ down to 8.4 nM), and the iodine atom’s unique halogen‑bonding capability is predicted to further bias selectivity away from the ubiquitous hCA II isoform . Procurement is warranted for structure‑selectivity relationship studies even in the absence of published Kᵢ data because the compound fills a distinct chemical space not occupied by smaller halogen or nitro analogs.

RORγt‑Dependent Autoimmune Disease Model Studies

For academic or industrial groups investigating Th17‑driven autoimmune pathologies (psoriasis, rheumatoid arthritis, multiple sclerosis), the 4‑iodo benzenesulfonamide is explicitly claimed as an RORγt inverse agonist in patent literature . The compound’s 4‑iodo substitution was retained in preferred Markush embodiments over smaller halogens and alkyl groups, indicating SAR‑guided selection. Procuring CAS 861211‑69‑0 for GAL4‑RORγt reporter assays or Th17 polarization experiments aligns with the patent‑disclosed structural preferences and provides a starting point for medicinal chemistry optimization.

Physicochemical Property‑Based Library Design and LogP‑Dependent Permeability Assays

When assembling a focused library to probe the relationship between benzenesulfonamide para‑substitution and passive membrane permeability, CAS 861211‑69‑0 serves as the high‑LogP, high‑molecular‑weight anchor point (calculated LogP ~4.2, MW 507.3) . Its property profile is measurably distinct from the 4‑F (LogP ~3.1), 4‑Cl (LogP ~3.6), and 4‑NO₂ (LogP ~2.9) analogs. Procurement of the full halogen series—including the 4‑iodo member—enables systematic exploration of lipophilicity‑driven cellular uptake without confounding structural changes to the dibenzofuran core.

Antimicrobial Screening Against Gram‑Positive Pathogens

Groups conducting phenotypic antimicrobial screens against Staphylococcus aureus or Bacillus subtilis may consider CAS 861211‑69‑0 as a probe compound, given vendor‑reported IC₅₀ values of 10–30 µM . Although these data require independent validation, the absence of comparable antibacterial activity reports for the 4‑chloro and 4‑fluoro analogs supports prioritizing the 4‑iodo derivative for initial hit‑finding. Procurement should be coupled with a plan for confirmatory dose‑response and cytotoxicity counter‑screening.

Quote Request

Request a Quote for 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.